molecular formula C24H26O7 B13839144 (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate

(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate

Cat. No.: B13839144
M. Wt: 426.5 g/mol
InChI Key: KHYRUAWYLSRGBV-YHARCJFQSA-N
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Description

(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of acrylates, which are widely used in various chemical and industrial applications due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzyl ether intermediate, followed by the introduction of the acrylate moiety through esterification reactions. Common reagents used in these reactions include methanol, benzyl alcohol, and various catalysts to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions that could lead to impurities.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions include various substituted acrylates, alcohols, and ketones, depending on the specific reaction pathway chosen.

Scientific Research Applications

(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H26O7

Molecular Weight

426.5 g/mol

IUPAC Name

methyl (E)-3-methoxy-2-[2-[[(E)-3-methoxy-2-[2-(methoxymethyl)phenyl]-3-oxoprop-1-enoxy]methyl]phenyl]prop-2-enoate

InChI

InChI=1S/C24H26O7/c1-27-13-17-9-5-7-11-19(17)22(24(26)30-4)16-31-14-18-10-6-8-12-20(18)21(15-28-2)23(25)29-3/h5-12,15-16H,13-14H2,1-4H3/b21-15+,22-16+

InChI Key

KHYRUAWYLSRGBV-YHARCJFQSA-N

Isomeric SMILES

COCC1=CC=CC=C1/C(=C\OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)/C(=O)OC

Canonical SMILES

COCC1=CC=CC=C1C(=COCC2=CC=CC=C2C(=COC)C(=O)OC)C(=O)OC

Origin of Product

United States

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